(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine
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Overview
Description
(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine is a chemical compound characterized by the presence of a bromophenyl group and a tert-butyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-4-tert-butylmorpholine typically involves the reaction of 4-bromophenylamine with tert-butyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromophenyl)-4-tert-butylmorpholine involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-chlorophenyl)-4-tert-butylmorpholine
- (2R)-2-(4-fluorophenyl)-4-tert-butylmorpholine
- (2R)-2-(4-methylphenyl)-4-tert-butylmorpholine
Uniqueness
(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
920802-47-7 |
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Molecular Formula |
C14H20BrNO |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-tert-butylmorpholine |
InChI |
InChI=1S/C14H20BrNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
IIEXZPDGBVEEDO-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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